molecular formula C16H14N4O3 B12713268 Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- CAS No. 103706-80-5

Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-

Cat. No.: B12713268
CAS No.: 103706-80-5
M. Wt: 310.31 g/mol
InChI Key: IYEHFUADFNRALK-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a nitro group at the 6-position of the benzimidazole ring and a benzeneacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- typically involves the condensation of N-(6-nitro-1H-benzimidazol-1-yl)methylamine with benzeneacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- can undergo reduction to form the corresponding amine derivative.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Electrophilic Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: This compound has shown potential in biological and medicinal researchThe nitro group in this compound enhances its biological activity, making it a candidate for drug development .

Industry: In the industrial sector, Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is unique due to the presence of both the nitro group and the benzeneacetamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

103706-80-5

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N-[(6-nitrobenzimidazol-1-yl)methyl]-2-phenylacetamide

InChI

InChI=1S/C16H14N4O3/c21-16(8-12-4-2-1-3-5-12)18-11-19-10-17-14-7-6-13(20(22)23)9-15(14)19/h1-7,9-10H,8,11H2,(H,18,21)

InChI Key

IYEHFUADFNRALK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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